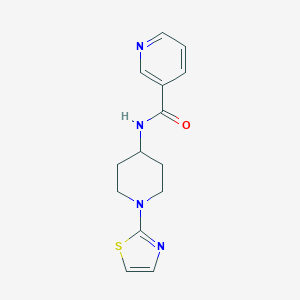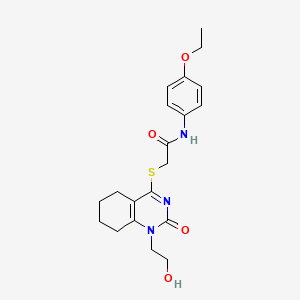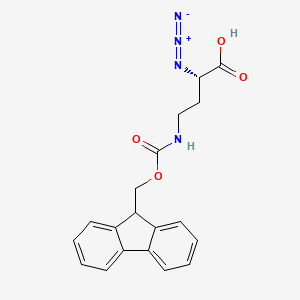
N3-L-Dab(Fmoc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-L-Dab(Fmoc)-OH is a derivative of the amino acid diaminobutyric acid (Dab) that is protected with a fluorenylmethoxycarbonyl (Fmoc) group. This protection is commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions and to allow for the sequential addition of amino acids to a growing peptide chain. The Fmoc group is typically removed with a mild base, such as piperidine, before the next amino acid is coupled.
Synthesis Analysis
The synthesis of Fmoc-protected amino acids like this compound involves several steps, starting from the corresponding unprotected amino acid. For example, the synthesis of orthogonally protected Fmoc-Dap/Dab derivatives has been described, starting from Fmoc-Asp/Glu. This process includes the formation of Fmoc-Asp/Glu-5-oxazolidinone acids, conversion to acyl azides, Curtius rearrangement, and hydrolysis of the oxazolidinone group . However, the synthesis of this compound specifically is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of this compound would consist of the diaminobutyric acid backbone with an Fmoc group attached to the nitrogen atom. The presence of multiple functional groups, such as the Fmoc protective group and the amino groups of Dab, would influence the molecule's reactivity and its ability to participate in peptide synthesis.
Chemical Reactions Analysis
In the context of SPPS, Fmoc-Dab derivatives can undergo coupling reactions to form peptide bonds. However, it has been noted that Fmoc-Dab(Mtt)-OH, a related compound, shows poor coupling efficiency and can undergo rapid lactamization under certain conditions, which can be problematic for peptide synthesis . This highlights the importance of selecting appropriate coupling reagents and conditions to ensure successful incorporation of Fmoc-Dab derivatives into peptides.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by both the Fmoc protective group and the Dab amino acid. The Fmoc group is known to be stable under acidic conditions but can be removed under basic conditions, which is a key feature for its use in SPPS. The Dab amino acid itself contains two amino groups, which would be expected to display basic properties and participate in acid-base reactions. The overall solubility and reactivity of this compound would be determined by the combination of these functional groups.
Aplicaciones Científicas De Investigación
Peptide Synthesis
A study developed a synthetic strategy for preparing orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap) using N3-L-Dab(Fmoc)-OH. This process involves reductive amination of an aldehyde prepared from Nα-Fmoc-O-tert-butyl-d-serine, highlighting the utility of this compound in synthesizing complex amino acid derivatives for peptide construction (Temperini et al., 2020).
Material Science and Hydrogel Formation
N-Terminally Fmoc protected amino acids, like Fmoc-Phe-OH (Fmoc-L-Phenylalanine-OH), have been used to form efficient, stable, and transparent hydrogels, which were utilized to prepare and stabilize fluorescent few-atom silver nanoclusters. This application showcases the role of this compound derivatives in creating novel materials with potential uses in nanotechnology and biomedical fields (Roy & Banerjee, 2011).
Fluorescence Microscopy and Electron Microscopy
The use of fluorescent dyes coupled to ligands of genetically encoded self-labelling enzyme tags, such as Fmoc-tagged amino acids, has been described for applications in fluorescence microscopy (FM), super-resolution microscopy (SRM), and electron microscopy (EM). These applications underline the versatility of this compound derivatives in advanced imaging techniques, facilitating the study of cellular structures and dynamics at high resolution (Liss et al., 2015).
Drug Metabolism
Research on human flavin-containing monooxygenases (FMO3) has identified the enzyme's role in converting nucleophilic heteroatom-containing chemicals, drugs, and xenobiotics into more polar materials for efficient excretion. While this study does not directly reference this compound, it highlights the biochemical relevance of understanding the metabolism of compounds containing similar functional groups, which could extend to derivatives of this compound (Cashman, 2000).
Propiedades
IUPAC Name |
(2S)-2-azido-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c20-23-22-17(18(24)25)9-10-21-19(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,24,25)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTIWUGRZMLNNV-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC[C@@H](C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-[(prop-2-enoylamino)methyl]morpholine-4-carboxylate](/img/structure/B2546974.png)

![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546979.png)
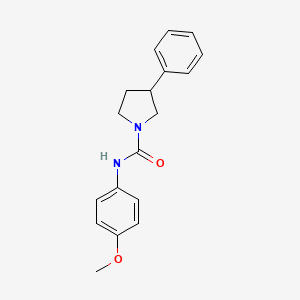
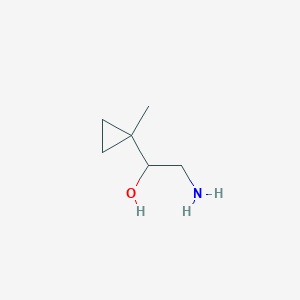
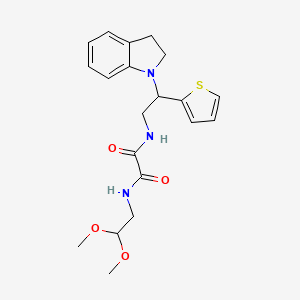
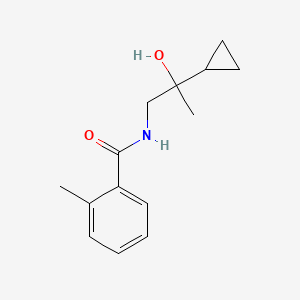
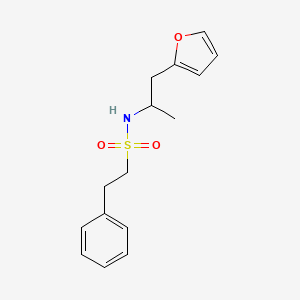
![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one](/img/structure/B2546986.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2546987.png)
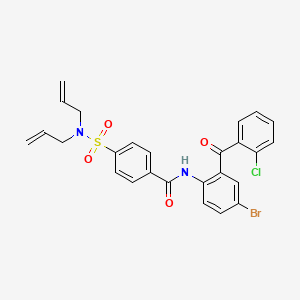
![(E)-tert-butyl 3-((4-(methylamino)-4-oxobut-2-en-1-yl)carbamoyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2546990.png)
